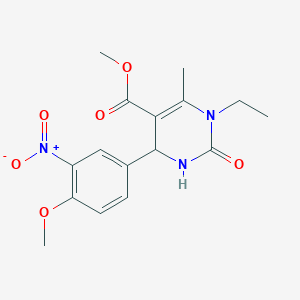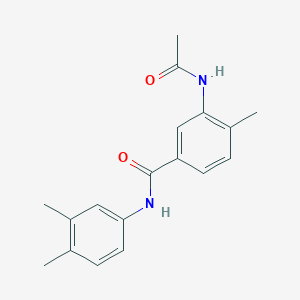![molecular formula C18H23BrN2O5 B4163623 N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4163623.png)
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Overview
Description
N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is a complex organic compound with a molecular formula of C16H23BrN2O. This compound is known for its unique structure, which includes a brominated naphthalene ring and a dimethylated ethanediamine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps. One common method starts with the bromination of naphthalene to produce 1-bromo-2-naphthol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to form the corresponding ether. The final step involves the reaction of this intermediate with N,N-dimethylethylenediamine in the presence of an oxalate salt to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted naphthalene derivatives.
Oxidation: Major products are quinone derivatives.
Reduction: Dihydronaphthalene derivatives are the primary products.
Scientific Research Applications
N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate involves its interaction with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the dimethylated ethanediamine moiety can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-bromo-2-naphthol and 2-naphthylamine share structural similarities.
Ethanediamine Derivatives: Compounds like N,N-dimethylethylenediamine and N,N-diethylethylenediamine are structurally related.
Uniqueness
N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to its combination of a brominated naphthalene ring and a dimethylated ethanediamine moiety. This unique structure imparts distinctive chemical properties and biological activities, making it valuable for various scientific research applications.
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.C2H2O4/c1-19(2)11-9-18-10-12-20-15-8-7-13-5-3-4-6-14(13)16(15)17;3-1(4)2(5)6/h3-8,18H,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHIEGKKVHCCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163550.png)
![N',N'-dimethyl-N-[3-(4-methylphenyl)sulfanylpropyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4163554.png)
![7-{(3-chloro-4,5-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4163562.png)

![2-bromo-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163590.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)

![N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4163615.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4163622.png)
![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)
![4-Chlorophenyl 4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4163643.png)
![ethyl 6'-amino-1-ethyl-3'-methyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163649.png)
![1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4163656.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4163658.png)
